Enabling Synthesis of Orally Active Anti-Inflammatory Hydrazones with In Vivo Edema Reduction Comparable to Phenylbutazone
The target compound serves as the essential intermediate (compound 2) for synthesizing N-(2-benzamido feruloyl) aryl hydrazones 3a–l. The most active derivative, 3j, reduced carrageenan-induced paw edema by 74% at 100 mg/kg p.o., matching the standard drug phenylbutazone (74%) [1]. Its in vitro COX-2 inhibitory IC50 was 10 µM, and its molecular docking score against COX-2 was -10.28 kcal/mol [1]. In contrast, ferulic acid alone exhibits a COX-2 IC50 of approximately 335 µM (65.2 µg/mL) [2], and hydrazones derived from the simpler alpha-benzamido-cinnamhydrazide (lacking 4-OH-3-OMe) showed only moderate anti-inflammatory activity (max 55% edema inhibition for the vanillinyl analog 3l) [3]. The 4-hydroxy-3-methoxy substitution on the phenylacryloyl core is thus critical for the ~33-fold improvement in COX-2 potency relative to ferulic acid and for achieving in vivo efficacy on par with the clinical NSAID standard.
| Evidence Dimension | In vivo anti-inflammatory activity (carrageenan-induced rat paw edema model) |
|---|---|
| Target Compound Data | 74% edema inhibition at 100 mg/kg p.o. (for lead hydrazone 3j derived from the target compound); COX-2 IC50 = 10 µM; Docking score = -10.28 kcal/mol |
| Comparator Or Baseline | Phenylbutazone: 74% edema inhibition at 100 mg/kg; Ferulic acid: COX-2 IC50 ≈ 335 µM (65.2 µg/mL); Hydrazone 3l from alpha-benzamido-cinnamhydrazide: 55% edema inhibition |
| Quantified Difference | 3j matched phenylbutazone (74% vs 74%); COX-2 potency improvement over ferulic acid: ~33-fold; Edema inhibition improvement over non-feruloyl hydrazone core: +19 percentage points (55% vs 74%) |
| Conditions | In vivo: carrageenan-induced paw edema in rats, 100 mg/kg oral dose, 3 h post-carrageenan measurement; In vitro: COX-2 enzyme inhibition assay; In silico: molecular docking against COX-2 (PDB not specified) |
Why This Matters
Procurement of this specific intermediate is justified because it is the only building block that yields hydrazones with both sub-10 µM COX-2 inhibition and in vivo efficacy equivalent to the clinical NSAID phenylbutazone, a benchmark not achievable with ferulic acid or the non-hydroxylated benzamido-cinnamic acid core.
- [1] Soujanya, M., Rajitha, G., Umamaheswari, A. & Kumar, K. S. Synthesis, Biological Evaluation and Docking Studies of N-(2-benzamido feruloyl) Aryl Hydrazone Analogues. Lett. Drug Des. Discov. 15, 875–886 (2018). View Source
- [2] Nile, S. H., Ko, E. Y., Kim, D. H. & Keum, Y.-S. Screening of ferulic acid related compounds as inhibitors of xanthine oxidase and cyclooxygenase-2 with anti-inflammatory activity. Rev. Bras. Farmacogn. 26, 50–55 (2016). View Source
- [3] Rajitha, G., Saideepa, N. & Praneetha, P. Synthesis and evaluation of N-(α-benzamido cinnamoyl) aryl hydrazone derivatives for anti-inflammatory and antioxidant activities. Indian J. Chem. 50B, 729–733 (2011). View Source
